5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
5-((2-Chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidinone derivative characterized by a fused bicyclic core (pyrazolo[4,3-d]pyrimidin-7-one) with distinct substituents: a 2-chlorobenzylthio group at position 5, a 3-methoxybenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 3. Such heterocyclic scaffolds are frequently explored in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with enzymes like phosphodiesterases (PDEs) or kinases.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-9-5-6-11-19(17)24)27(22(21)29)13-16-8-7-10-18(12-16)30-3/h5-12H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJXIXMMZXHNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 455.0 g/mol. The structure features a pyrazolo-pyrimidine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN4O2S |
| Molecular Weight | 455.0 g/mol |
| CAS Number | 1358710-40-3 |
Antimicrobial Activity
Preliminary studies indicate that pyrazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.
Antidiabetic Activity
Recent research has highlighted the potential of pyrazolopyrimidine derivatives as antidiabetic agents. For example, studies on structurally related compounds demonstrated inhibitory effects on enzymes like α-glucosidase and α-amylase. These compounds exhibited IC50 values indicating their potency:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| S,S,R-5 | α-glucosidase | 6.28 |
| S,S,R-5 | α-amylase | 4.58 |
These findings suggest that modifications in the structure can enhance the antidiabetic activity of similar compounds.
Anti-HIV Activity
Compounds within this chemical class have also been evaluated for anti-HIV activity. A related study reported EC50 values for several derivatives against HIV-1, suggesting that structural variations can lead to increased potency:
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| I-11 | 0.0038 | 25,468 |
| I-19 | 0.0334 | Not specified |
The data indicates that specific substitutions can significantly impact antiviral efficacy.
Cytotoxicity Studies
While evaluating the biological activity, it is crucial to assess cytotoxicity to ensure safety profiles. Studies have shown that many pyrazolopyrimidine derivatives exhibit low to moderate cytotoxicity against human cell lines, which is essential for therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups significantly influences enzyme inhibition and overall activity.
- Core Modifications : Variations in the pyrazolo-pyrimidine core can enhance binding affinity to biological targets.
- Chain Length : The length and branching of alkyl chains attached to the core structure can affect solubility and bioavailability.
Case Study 1: Antidiabetic Evaluation
In a study evaluating multiple derivatives of pyrazolopyrimidines, one compound demonstrated significant inhibition of α-glucosidase with an IC50 value comparable to standard drugs like acarbose. This positions it as a promising candidate for further development in managing diabetes.
Case Study 2: Anti-HIV Screening
Another investigation into anti-HIV properties revealed that certain derivatives exhibited potent activity against resistant strains of HIV-1, highlighting their potential as novel therapeutic agents in antiviral therapy.
Comparison with Similar Compounds
Structural Comparisons
The compound’s core and substituents differentiate it from structurally related analogs (Table 1):
Key Observations :
- Thiazolo[4,5-d]pyrimidines (–4) incorporate sulfur within the fused ring, enhancing rigidity and electronic properties .
- Substituent Chemistry : The target’s 2-chlorobenzylthio group contrasts with 2-oxoethylthio moieties in and . The absence of a carbonyl group in the target’s thioether may improve metabolic stability compared to thioesters. The 3-methoxybenzyl group introduces hydrogen-bond acceptor capacity, unlike the phenyl or p-tolyl groups in analogs .
Physicochemical and Inferred Bioactive Properties
- Electronic Effects : The electron-withdrawing chloro group may stabilize the thioether linkage, while the methoxy group’s electron-donating nature could influence binding interactions.
- Metabolic Stability : Thioethers (target) are generally more stable than thioesters (), reducing susceptibility to esterase-mediated hydrolysis .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare this pyrazolo-pyrimidinone derivative, and what are the critical intermediates?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key intermediates include halogenated pyrimidines (e.g., 5-bromo-6-alkyl-pyrimidin-2,4-diones) and thiol-containing benzyl derivatives. For example, bromination of pyrimidin-diones followed by nucleophilic substitution with 2-chlorobenzylthiol is critical . Similar routes for pyrazolo[3,4-b]pyridines involve coupling ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with aminopyrazoles under reflux with trifluoroacetic acid (TFA) catalysis .
Q. Which spectroscopic and crystallographic techniques are prioritized for structural characterization?
- Methodological Answer :
- NMR : and NMR are essential for confirming substituent positions and electronic environments. For example, NMR can resolve methyl and ethyl groups at positions 1 and 3, while NMR identifies carbonyl and aromatic carbons .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for related pyrazolo-pyrimidinones (e.g., 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., toluene with TFA) enhance electrophilic substitution in pyrimidine derivatives .
- Catalysts : TFA (30 mol%) improves cyclization efficiency in pyrazolo-pyrimidinone synthesis .
- Temperature control : Reflux conditions (100–120°C) are critical for achieving >80% yield in analogous heterocyclic systems .
Q. What experimental designs are used to study structure-activity relationships (SAR) for biological targets?
- Methodological Answer :
- Substituent variation : Systematic replacement of the 2-chlorobenzyl or 3-methoxybenzyl groups with electron-withdrawing/donating analogs (e.g., fluoro, nitro) to assess impact on bioactivity .
- Docking studies : Molecular docking against enzymes like phosphodiesterases (PDEs) using software such as AutoDock, as applied to pyrazolo[4,3-d]pyrimidin-7-one derivatives .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized assays : Use validated protocols (e.g., AOAC SMPR 2014.011 for PDE inhibition) to minimize variability .
- Dose-response analysis : Compare EC values across studies while controlling for cell lines (e.g., HeLa vs. HEK293) and solvent/DMSO concentrations .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
